molecular formula C18H22N7NaO10 B172046 Sodium glycididazole CAS No. 173357-17-0

Sodium glycididazole

Número de catálogo: B172046
Número CAS: 173357-17-0
Peso molecular: 519.4 g/mol
Clave InChI: FWYUJENICVGSJH-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del glicidazol de sodio implica la disolución de manitol y bicarbonato de sodio en agua de inyección a una temperatura de 30-40 °C. La materia prima del glicidazol de sodio se agrega lentamente a esta solución mientras se agita para asegurar la disolución completa. La mezcla luego se complementa con agua de inyección adicional, se mezcla uniformemente y se somete a liofilización bajo condiciones de enfriamiento rápido (10-20 °C) para obtener el producto final .

Métodos de producción industrial: La producción industrial de glicidazol de sodio sigue un proceso similar pero a mayor escala. El proceso está diseñado para ser simple, estable y adecuado para la producción a gran escala. Los pasos clave incluyen disolver los componentes, mezclar, filtrar, llenar, liofilizar y tapar. Este método asegura la estabilidad del compuesto y reduce la degradación y las impurezas en el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El glicidazol de sodio principalmente experimenta reacciones que mejoran sus efectos radiosensibilizadores. Estos incluyen:

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen varios agentes oxidantes y reductores, dependiendo del resultado deseado. Las condiciones normalmente involucran temperaturas controladas y niveles de pH específicos para asegurar la eficiencia óptima de la reacción .

Productos principales formados: Los productos principales formados a partir de estas reacciones son típicamente intermediarios que mejoran las propiedades radiosensibilizadoras del glicidazol de sodio. Estos intermediarios pueden interactuar aún más con los componentes celulares para aumentar el daño al ADN y promover la apoptosis en las células tumorales .

Aplicaciones Científicas De Investigación

Preclinical and Clinical Studies

  • Preclinical Research :
    • A study evaluated the radiosensitizing effects of sodium glycididazole on different tumor cell lines under varying oxygenation conditions. Results indicated that this compound significantly improved radiation-induced cell death in both normoxic and hypoxic environments, showcasing enhancement ratios of 1.08 and 1.29 respectively .
  • Clinical Efficacy :
    • A clinical trial involving patients with recurrent esophageal carcinoma demonstrated that combining radiotherapy with this compound resulted in a cure rate of 86.7%, compared to 51.1% for radiotherapy alone. The median progression-free survival (PFS) was also significantly extended in the treatment group (9.9 months vs. 5.3 months) .

Non-Small Cell Lung Cancer

  • In a study assessing the combined use of iodine-125 seed implantation and this compound, researchers found enhanced treatment efficacy in patients with non-small cell lung cancer. This combination therapy led to improved overall response rates and better survival outcomes compared to conventional treatments alone .

Nasopharyngeal Carcinoma

  • A retrospective analysis focused on patients with advanced nasopharyngeal carcinoma showed that those treated with this compound alongside standard radiochemotherapy had significantly higher complete response rates (32.7% vs. 4.2%) compared to control groups . The study highlighted the drug's potential to enhance therapeutic effects without increasing adverse reactions.

Data Tables

Study Cancer Type Treatment Group Cure Rate (%) Median PFS (Months) Side Effects
Study 1EsophagealRadiotherapy + this compound86.79.9Minimal
Study 2Non-Small Cell Lung CancerIodine-125 + this compoundN/AN/AN/A
Study 3NasopharyngealRadiochemotherapy + this compoundHigher CR RateN/AN/A

Comparación Con Compuestos Similares

El glicidazol de sodio se compara con otros compuestos nitroimidazólicos, como el doranidazol y el metronidazol:

Singularidad: La capacidad única del glicidazol de sodio para mejorar el daño al ADN y promover la apoptosis en las células tumorales, junto con su objetivo específico de la vía de señalización ATM, lo diferencia de otros compuestos similares .

Lista de compuestos similares:

  • Doranidazol
  • Metronidazol

En conclusión, el glicidazol de sodio es un compuesto valioso en el campo del tratamiento del cáncer, particularmente por su capacidad para mejorar los efectos de la radioterapia. Sus propiedades únicas y su amplia gama de aplicaciones lo convierten en un enfoque significativo de la investigación científica.

Actividad Biológica

Sodium glycididazole, also known as CMNa, is a synthetic compound primarily recognized for its role as a radiosensitizer in cancer therapy. It has gained attention in the treatment of various malignancies, particularly nasopharyngeal carcinoma (NPC), due to its ability to enhance the effectiveness of radiotherapy by targeting hypoxic tumor cells, which are often resistant to radiation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound functions primarily through its hypoxic radiosensitizing effects . It is believed to exert its activity by:

  • Enhancing DNA Damage : this compound increases the sensitivity of cancer cells to radiation-induced DNA damage. This is particularly significant in hypoxic conditions where tumor cells exhibit resistance to conventional therapies .
  • Modulating Cellular Responses : The compound affects various cellular signaling pathways involved in the DNA damage response, including the downregulation of key proteins such as ATM (Ataxia Telangiectasia Mutated) and p53, which play critical roles in cell cycle regulation and apoptosis .
  • Improving Tumor Oxygenation : By modifying the tumor microenvironment, this compound can potentially enhance oxygen delivery to hypoxic regions, thereby increasing the efficacy of radiotherapy .

Efficacy in Clinical Studies

Numerous studies have demonstrated the effectiveness of this compound in enhancing radiotherapy outcomes:

Table 1: Summary of Clinical Findings on this compound

StudyCancer TypeTreatment RegimenKey Findings
Yang et al. (2018)Nasopharyngeal CarcinomaCMNa + RadiotherapyImproved locoregional control without increased side effects .
Zeng et al. (2017)Laryngeal CancerCMNa + RadiotherapySignificant downregulation of ATM and p53; enhanced radiosensitivity under both normoxic and hypoxic conditions .
Liu et al. (2019)Recurrent Esophageal CancerCMNa + RadiotherapyDemonstrated enhanced radiosensitization compared to controls .

Case Studies

  • Nasopharyngeal Carcinoma :
    • A phase II randomized trial indicated that patients receiving this compound alongside radiotherapy exhibited improved therapeutic outcomes compared to those receiving radiotherapy alone. The study highlighted a significant increase in overall survival rates and locoregional control without a corresponding rise in adverse effects .
  • Laryngeal Cancer :
    • In a preclinical study, this compound was shown to significantly enhance the radiosensitivity of laryngeal cancer cells under both hypoxic and normoxic conditions. The study reported that treatment with 10 mM glycididazole improved clonogenic survival rates post-radiation exposure .

Pharmacokinetics and Distribution

The pharmacokinetic profile of this compound reveals its rapid distribution and elimination characteristics:

  • Half-life : The distribution half-life ranges from approximately 0.29 to 0.77 minutes depending on dosage.
  • Tissue Distribution : Following intravenous administration, this compound is detected in various organs including the liver, kidneys, lungs, and heart within minutes, indicating widespread distribution which may contribute to its effectiveness against tumors located in different anatomical sites .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Cmax (Maximum Concentration)Varies with dosage
AUC (Area Under Curve)Proportional to dose
Elimination Half-Life0.29 - 0.77 min

Q & A

Basic Research Questions

Q. What is the mechanism by which sodium glycididazole acts as a hypoxic radiosensitizer in tumor cells?

this compound selectively activates in hypoxic tumor cells due to its low redox potential, enhancing radiation-induced cytotoxicity. It operates through two primary mechanisms: (1) electron fixation , where its electrophilic groups capture electrons from radiation-damaged tumor molecules, generating radical cations that accelerate cell death, and (2) suppression of DNA repair enzymes (e.g., polymerase B), inhibiting DNA replication and repair post-irradiation. This dual action reduces oxygen dependence during tumor cell killing .

Q. How effective is this compound in improving radiotherapy outcomes for nasopharyngeal carcinoma?

Meta-analyses of 36 RCTs involving 2,715 patients demonstrated that this compound combined with radiotherapy significantly improves complete remission (CR) rates for primary tumors (RR=1.40) and lymph node metastases (RR=1.42) compared to radiotherapy alone. It also reduces the radiation dose required for CR by ~12 Gy (primary tumors) and ~10 Gy (lymph nodes) without increasing adverse events (ADR risk ratio=0.97) . Long-term studies (median follow-up: 52 months) show a 13.2% higher 3-year survival rate (88.4% vs. 75.2%) and improved 5-year recurrence-free survival (75.8% vs. 63.0%) in advanced-stage (III–IV) patients .

Q. What analytical methods are validated for assessing this compound purity and related substances?

  • HPLC : A CAPCELL ODS column with ammonium acetate buffer (pH 7.1)-acetonitrile (80:20) mobile phase detects impurities like metronidazole at 316 nm. Linear ranges: 0.46–18.42 μg/mL (this compound) and 0.04–20.12 μg/mL (metronidazole), with 98.81% recovery accuracy .
  • GC internal standard method : Quantifies ethanol residues with 0.46% ± 0.01% precision using a 95% confidence interval .

Q. Does this compound increase toxicity when combined with radiotherapy?

Across 36 RCTs, no significant difference in acute or late adverse effects (e.g., esophagitis, leukopenia) was observed between this compound + radiotherapy and radiotherapy alone (RR=0.97, P=0.074). Toxicity profiles align with standard radiotherapy, suggesting no additive harm .

Advanced Research Questions

Q. How does this compound compare to other radiosensitizers like doranidazole in preclinical models?

In vitro, this compound and doranidazole both enhance radiation-induced cell death under hypoxia. However, in vivo, this compound decomposes to metronidazole, reducing its effective concentration and radiosensitizing efficiency compared to doranidazole. This pharmacokinetic limitation necessitates higher doses or stabilized formulations for optimal activity .

Q. What imaging methodologies validate this compound’s radiosensitizing effects in solid tumors?

18F-FMISO PET/CT quantifies tumor hypoxia and radiosensitization efficacy. In esophageal cancer, this compound reduces hypoxic volume (HV) by 25–30%, correlating with improved CR rates. This non-invasive method is critical for dose optimization and real-time efficacy monitoring .

Q. What are the methodological challenges in studying this compound’s long-term survival benefits?

Key challenges include:

  • Stratification by tumor stage : Advanced-stage (III–IV) nasopharyngeal carcinoma patients show significant survival benefits (HR=0.407, P=0.009), but early-stage (I–II) patients do not (P=0.502), requiring tailored trial designs .
  • Follow-up duration : Studies with <5-year follow-up underestimate recurrence-free survival differences. Extended monitoring (>5 years) is essential to capture late recurrences .

Q. How does this compound synergize with chemotherapy in non-small cell lung cancer (NSCLC)?

In NSCLC, this compound + radiotherapy + chemotherapy improves 1-year survival by 18% compared to chemotherapy alone. Mechanistically, it sensitizes hypoxic cells to cisplatin by inhibiting HIF-1α pathways, enhancing DNA crosslink formation. However, synergy requires strict hypoxia-targeted dosing to avoid normal tissue toxicity .

Q. Methodological Recommendations

  • Experimental design : Use stratified randomization in RCTs to account for tumor stage and hypoxia levels.
  • Data analysis : Apply Cox multivariate regression to isolate this compound’s effect from confounding variables (e.g., T/N staging) .
  • Quality control : Implement HPLC/GC protocols to ensure drug stability and purity during preclinical testing .

Propiedades

IUPAC Name

sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYUJENICVGSJH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N7NaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432742
Record name Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173357-17-0
Record name Sodium glycididazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173357170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM GLYCIDIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV419FIJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.